

ONT-093: A Selective P-glycoprotein Inhibitor for Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ONT-093, also known as OC144-093, is a potent and selective, orally bioavailable inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp, encoded by the ABCB1 (or MDR1) gene, in cancer cells leads to the active efflux of a broad spectrum of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] **ONT-093** has been investigated for its potential to reverse this resistance and enhance the oral bioavailability of P-gp substrate drugs.[5] This technical guide provides a comprehensive overview of **ONT-093**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

ONT-093 functions as a non-competitive inhibitor of P-gp. It directly interacts with the transporter, inhibiting its ATPase activity, which is essential for the energy-dependent efflux of substrates. By blocking P-gp, **ONT-093** increases the intracellular accumulation and retention of co-administered anticancer drugs in resistant cancer cells, thereby restoring their cytotoxic effects. Preclinical studies have demonstrated that **ONT-093** is highly selective for P-gp and does not significantly inhibit other ATP-binding cassette (ABC) transporters like multidrug resistance-associated protein 1 (MRP-1).



Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for ONT-093.

Table 1: In Vitro Activity of ONT-093

Parameter	Value	Cell Lines/System	Reference
P-gp ATPase Inhibition (IC50)	0.16 μΜ	P-gp-mediated ATPase activity	
MDR Reversal (EC50)	0.032 μM (average)	Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma cell lines	
Cytotoxicity (IC50)	>60 μM	15 normal, non- transformed, and tumor cell lines	

Table 2: Clinical Pharmacokinetics of ONT-093 in Combination with Paclitaxel (Phase I Study)



Dose Level	ONT-093 Dose	Paclitaxel Dose (mg/m²)	Number of Patients	Key Findings
1-3	300-500 mg	150-175	12	No significant change in paclitaxel plasma pharmacokinetic parameters between cycles.
4	500 mg	175	6	45-65% increase in paclitaxel AUC in 4 of 6 patients.
ONT-093 Cmax (at Dose Level 4)	9 μM (range 5-15 μM)	6	3- to 5-fold higher than in single-agent studies.	

Table 3: Pharmacokinetic Parameters of Oral Docetaxel with and without Oral ONT-093

Treatment	Cmax (ng/mL)	AUC0-∞ (ng·h/mL)	Apparent Relative Oral Bioavailability
100 mg oral docetaxel + 500 mg oral ONT- 093	415 ± 255	844 ± 753	26 ± 8%
100 mg i.v. docetaxel	2124 ± 1054	2571 ± 1598	-

Experimental Protocols P-glycoprotein ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Materials:



- P-gp-containing membrane vesicles (e.g., from Sf9 cells infected with a baculovirus expressing human MDR1)
- ATP solution
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
- Phosphate standard solution
- Reagent for detecting inorganic phosphate (e.g., a malachite green-based reagent)
- Test compound (ONT-093) and control inhibitors (e.g., verapamil)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of ONT-093 and control compounds in the assay buffer.
- Add the P-gp membrane vesicles to the wells of a 96-well plate.
- Add the test compounds or controls to the wells containing the membranes and incubate for a short period (e.g., 5 minutes) at 37°C.
- Initiate the reaction by adding a solution of MgATP to each well.
- Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.
- Stop the reaction by adding the phosphate detection reagent.
- Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
- Generate a standard curve using the phosphate standard solution.
- Calculate the amount of inorganic phosphate released in each well and determine the percent inhibition of ATPase activity by ONT-093 at different concentrations.



• Calculate the IC50 value by fitting the data to a dose-response curve.

Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.

Materials:

- P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line (e.g., MCF7)
- Rhodamine 123 solution
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Test compound (ONT-093) and control inhibitors (e.g., verapamil)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader or flow cytometer

Procedure:

- Seed the P-gp-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of ONT-093 or control compounds for a specified time (e.g., 1 hour).
- Add rhodamine 123 to the wells and incubate for a period (e.g., 30-60 minutes) to allow for substrate accumulation.
- Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
- Add fresh medium (with or without the inhibitor) and incubate for a further period (e.g., 1-2 hours) to allow for efflux.

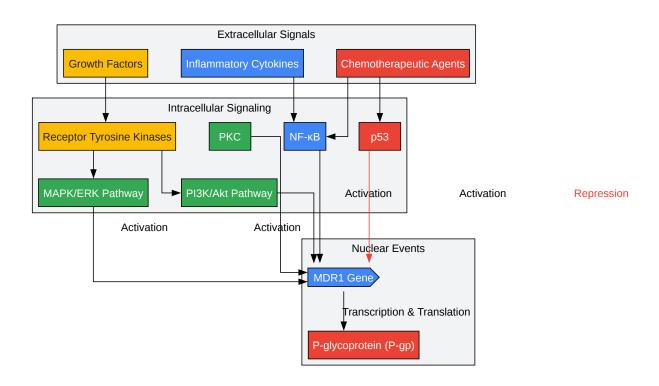


- Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
- Calculate the percent increase in rhodamine 123 accumulation in the presence of ONT-093 compared to the untreated control.
- Determine the EC50 value for the reversal of rhodamine 123 efflux.

Visualizations Signaling Pathways and Regulatory Mechanisms

The expression of the MDR1 gene, which encodes P-gp, is regulated by a complex network of signaling pathways and transcription factors.





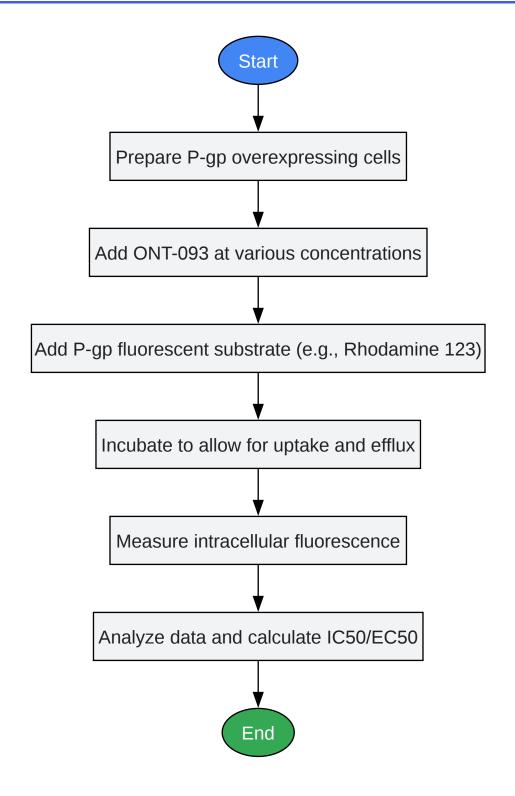
Click to download full resolution via product page

Caption: Regulation of P-gp expression through various signaling pathways.

Experimental Workflow for P-gp Inhibition Assay

The following diagram illustrates the general workflow for an in vitro P-gp inhibition assay.





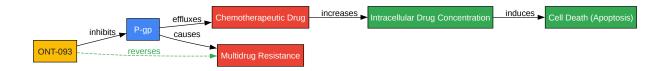
Click to download full resolution via product page

Caption: Workflow for a cell-based P-gp inhibition assay.

Logical Relationship of ONT-093 Action



This diagram depicts the logical relationship between **ONT-093**, P-gp, and the reversal of multidrug resistance.



Click to download full resolution via product page

Caption: Logical flow of **ONT-093**'s effect on multidrug resistance.

Conclusion

ONT-093 is a well-characterized, selective, and potent inhibitor of P-glycoprotein. The data presented in this guide highlight its ability to reverse multidrug resistance in vitro and to enhance the systemic exposure of co-administered P-gp substrate drugs in clinical settings. The detailed experimental protocols and visual diagrams provide a valuable resource for researchers and drug development professionals working on strategies to overcome P-gp-mediated drug resistance in cancer and other therapeutic areas. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **ONT-093** in combination with various chemotherapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance PMC [pmc.ncbi.nlm.nih.gov]



- 4. researchgate.net [researchgate.net]
- 5. ONT-093 (Ontogen) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ONT-093: A Selective P-glycoprotein Inhibitor for Reversing Multidrug Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684371#ont-093-as-a-selective-p-gp-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com